molecular formula C11H13N3O B1628431 1-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)ethanamine CAS No. 915922-88-2

1-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)ethanamine

Cat. No. B1628431
M. Wt: 203.24 g/mol
InChI Key: DQVGKSKROOPQQB-UHFFFAOYSA-N
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Description

The compound “1-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)ethanamine” appears to be an organic compound based on its formula. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound also contains a p-Tolyl group (a methyl-substituted phenyl group) and an ethanamine group (an ethyl group attached to an amine).



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-oxadiazole ring, possibly through cyclization of a suitable precursor. The p-Tolyl group could potentially be introduced through a palladium-catalyzed cross-coupling reaction like the Suzuki-Miyaura or Stille reaction. The ethanamine group could be introduced through nucleophilic substitution or addition reactions. Please note that this is a hypothetical synthesis and may not be the most efficient or practical method.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the connectivity of its atoms and the shape of its 1,2,4-oxadiazole ring. The presence of the aromatic p-Tolyl group could lead to π-π stacking interactions, which could influence the compound’s physical and chemical properties.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the 1,2,4-oxadiazole ring, the p-Tolyl group, and the ethanamine group. The 1,2,4-oxadiazole ring is generally stable but can participate in reactions with electrophiles or nucleophiles under certain conditions. The p-Tolyl group could potentially undergo electrophilic aromatic substitution reactions. The ethanamine group could engage in reactions typical of amines, such as acid-base reactions or nucleophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ethanamine group and the less polar 1,2,4-oxadiazole and p-Tolyl groups could give the compound both polar and nonpolar character, affecting its solubility in different solvents. The compound’s melting point, boiling point, and density would depend on the strength of the intermolecular forces between its molecules.


Scientific Research Applications

Antitumor Activity

Research by Maftei et al. (2016) focused on novel 1,2,4-oxadiazole derivatives, analyzing their synthesis, structural analysis, and investigation for antitumor activity. These compounds were assessed for in vitro anti-cancer efficacy across a panel of cell lines, showing promising results for certain derivatives with a mean IC50 value of 5.66 μM, indicating potential for further exploration as cancer therapeutics Maftei et al., 2016.

Antimicrobial Activity

A study by Salimon et al. (2011) synthesized 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone and evaluated its antimicrobial activity, finding significant activity with MIC values ranging from 30.2 - 43.2 μg cm-3. This suggests the potential of oxadiazole derivatives in developing new antimicrobial agents Salimon et al., 2011.

Liquid Crystalline Properties

Research into liquid crystalline properties of 1,2,4-oxadiazole derivatives by Ali and Tomi (2018) highlighted the synthesis of compounds with varying terminal substituents, which demonstrated liquid crystalline behavior. This work underscores the role of oxadiazole derivatives in the development of new materials for display technologies Ali and Tomi, 2018.

Corrosion Inhibition

Ammal et al. (2018) explored the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid. Their research identified that these compounds effectively inhibit corrosion, suggesting applications in protecting metal surfaces in industrial settings Ammal et al., 2018.

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling this compound to avoid exposure and minimize risk.


Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For example, 1,2,4-oxadiazoles are found in various pharmaceuticals and agrochemicals, so this compound could potentially have interesting biological activity. Further studies could also explore the compound’s physical and chemical properties in more detail.


Please note that this is a general analysis based on the structure of the compound and does not include specific data or references. For a comprehensive analysis, please consult relevant scientific literature or speak with a chemist.


properties

IUPAC Name

1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7-3-5-9(6-4-7)10-13-11(8(2)12)15-14-10/h3-6,8H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVGKSKROOPQQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589719
Record name 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)ethanamine

CAS RN

915922-88-2
Record name α-Methyl-3-(4-methylphenyl)-1,2,4-oxadiazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915922-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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